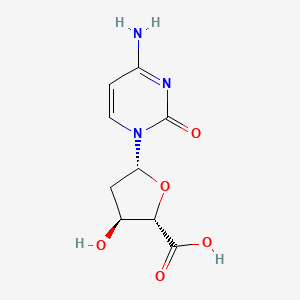

5-Carboxyl-2'-deoxycytidine

描述

Historical Perspective on the Discovery of 5-Carboxyl-2'-deoxycytidine

The conceptual groundwork for active DNA demethylation existed for some time, but the molecular players remained elusive. A significant breakthrough came in 2009 with the identification of TET enzymes and their ability to convert 5mC to 5hmC. frontiersin.orgglenresearch.comglenresearch.com This discovery immediately suggested a more complex and dynamic regulation of DNA methylation than previously understood.

Subsequent research in 2011 by two independent groups conclusively demonstrated that TET enzymes could further oxidize 5hmC to 5fC and 5caC. frontiersin.orgacs.org This finding established 5caC as a critical intermediate in the TET-mediated oxidation pathway. frontiersin.org The presence of 5fC and 5caC in mouse embryonic stem cells provided concrete evidence for this multi-step enzymatic process. acs.org The discovery of these novel cytosine derivatives spurred intensive investigation into the complete mechanism of active DNA demethylation. Initially, researchers searched for a specific decarboxylase that could directly convert 5caC back to cytosine. acs.org While this direct conversion has been shown to be a possible minor pathway, the primary route for removal of 5caC involves the base excision repair (BER) pathway, initiated by thymine (B56734) DNA glycosylase (TDG). nih.govfrontiersin.orgchinesechemsoc.org TDG recognizes and excises 5fC and 5caC, leading to the replacement of the modified base with an unmodified cytosine. nih.govfrontiersin.org

Overview of Modified Nucleosides in Genomic Information Layers

The four canonical bases of DNA—adenine, guanine, cytosine, and thymine—form the primary layer of genetic information. However, the genome is decorated with a variety of chemical modifications that constitute additional layers of information, often referred to as the "epigenome." acs.org These modifications, including 5mC and its oxidized derivatives, expand the coding capacity of the genome and provide a mechanism for the dynamic control of gene activity. mdpi.comacs.org

In the context of DNA, the TET-catalyzed oxidation products—5hmC, 5fC, and 5caC—represent a significant expansion of this epigenetic alphabet. taylorandfrancis.com Each modification can be recognized by specific proteins, leading to different downstream functional consequences. nih.gov Therefore, the presence of 5caC at a specific genomic locus is not just a signal for demethylation but is itself an information-rich mark that contributes to the complex regulatory landscape of the genome. nih.gov The study of these modified nucleosides is crucial for a complete understanding of how genomic information is stored, read, and dynamically regulated.

Interactive Data Table: Key Deoxycytidine Derivatives in Epigenetics

| Compound Name | Abbreviation | Chemical Formula | Key Role |

| 5-Methyl-2'-deoxycytidine (B118692) | 5mC | Not Available | Stable epigenetic mark, generally repressive. |

| 5-Hydroxymethyl-2'-deoxycytidine | 5hmC | Not Available | First oxidation product, stable epigenetic mark. glenresearch.com |

| 5-Formyl-2'-deoxycytidine | 5fC | Not Available | Intermediate in active DNA demethylation. frontiersin.org |

| This compound | 5caC | C10H12N3O8P | Terminal oxidation product, key demethylation intermediate. biosyn.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C9H11N3O5 |

|---|---|

分子量 |

241.20 g/mol |

IUPAC 名称 |

(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1 |

InChI 键 |

IXVVOPMSSSJGMB-JHYUDYDFSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O |

规范 SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Carboxyl 2 Deoxycytidine and Its Derivatives

Chemical Synthesis Pathways and Strategies

The chemical synthesis of oligonucleotides containing 5-carboxyl-2'-deoxycytidine presents unique challenges due to the reactive nature of the carboxyl group. Strategies focus on suitable protection of this moiety during solid-phase synthesis and ensuring its integrity during the final deprotection steps.

The standard method for incorporating modified bases into synthetic DNA is through phosphoramidite (B1245037) chemistry. For this compound, this requires a specialized phosphoramidite building block where the carboxyl group and the exocyclic N4-amine are appropriately protected.

The primary challenge lies in selecting a protecting group for the C5-carboxyl function that is stable throughout the oligonucleotide assembly cycles but can be removed at the end without damaging the DNA strand. rsc.org Common strategies involve converting the carboxylic acid to an ester, such as a methyl or ethyl ester. rsc.org The N4-amino group is typically protected with standard groups like benzoyl (Bz) or acetyl (Ac). rsc.org

A critical aspect of this approach is the final deprotection step. Standard deprotection using aqueous ammonia (B1221849) is incompatible with carboxyl-protected 5-caC, as it can lead to the formation of an unwanted amide side-product at the C5 position. rsc.orgglenresearch.com To circumvent this, milder alkaline hydrolysis conditions are employed. Reagents such as sodium hydroxide (B78521) (NaOH) in methanol (B129727) or potassium carbonate (K₂CO₃) are used to cleave the ester protecting group from the carboxyl function and other protecting groups without side reactions. rsc.orgglenresearch.com Despite the need for modified deprotection, the incorporation of the 5-carboxy-dC phosphoramidite during the automated synthesis cycle itself is straightforward and typically requires no changes to standard coupling conditions. glenresearch.comglenresearch.com

Table 1: Protecting Groups and Deprotection Strategies in 5-caC Phosphoramidite Chemistry

| Functional Group | Protecting Group Examples | Deprotection Agent | Key Considerations |

|---|---|---|---|

| C5-Carboxyl | Methyl Ester, Ethyl Ester, p-Nitrophenylethyl | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Avoids amide side-product formation common with ammonia-based deprotection. rsc.org |

| N4-Amine | Benzoyl (Bz), Acetyl (Ac) | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Must be removed under conditions that also deprotect the carboxyl group. rsc.org |

| 5'-Hydroxyl | Dimethoxytrityl (DMTr) | Standard Acidic Deprotection (e.g., Trichloroacetic acid) | Standard procedure used in solid-phase synthesis. |

| 3'-Phosphite | Cyanoethyl (CE) | Sodium Hydroxide (NaOH) | Removed during the final basic deprotection step. glenresearch.com |

Enzymatic methods provide an alternative route to generating oligonucleotides containing 5-caC, often mirroring the biological pathway. The primary enzymatic route involves the TET family of dioxygenases. These enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5-mC) within a DNA strand. glenresearch.com

The process begins with the oxidation of 5-mC to 5-hydroxymethyl-2'-deoxycytidine (5-hmC), which is then further oxidized to 5-formyl-2'-deoxycytidine (5-fC), and finally to this compound (5-caC). glenresearch.comrsc.org Studies have demonstrated that the TET1 enzyme can effectively catalyze the conversion of f⁵C to ca⁵C in RNA oligomers in vitro, suggesting a similar capability in DNA contexts. rsc.org This enzymatic approach is invaluable for studying the dynamics of DNA demethylation and the specific roles of each oxidative intermediate.

The demand for significant quantities of 5-caC and its derivatives for extensive biochemical and structural studies has driven the optimization of synthesis for larger scales. An efficient method has been developed for the gram-scale synthesis of the parent nucleoside, this compound, starting from 2'-deoxythymidine. rsc.org Furthermore, general and reliable protocols for the chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates (dNTPs) on a gram scale have been established. nih.gov These "one-pot, three-step" strategies, which involve monophosphorylation followed by reaction with pyrophosphate, are applicable to producing large quantities of dNTPs, including dcaCTP, with good yields. nih.gov

Derivatization Strategies for Research Applications

To facilitate its use in various research applications, this compound is often converted into other useful forms, primarily its 5'-triphosphate for enzymatic incorporation and its phosphoramidite for solid-phase synthesis of modified oligonucleotides.

The 5'-triphosphate form of this compound (dcaCTP) is the substrate required by DNA polymerases for enzymatic incorporation into DNA strands. Several efficient methods for its synthesis have been developed.

One notable strategy is the P(V)-N activation method, which allows for the direct synthesis of dcaCTP from its phosphoropiperidate precursor. nih.govtandfonline.com This approach provides high-quality triphosphate with good efficiency. Another concise, protection-free, one-pot synthesis has been described for converting related nucleosides into their 5'-triphosphate forms. researchgate.net This can be adapted for 5-caC, for instance, by using a biphasic TEMPO/BAIB oxidation method to convert a 5-formyl-2'-deoxycytidine-5'-triphosphate precursor into the final 5-carboxy-2'-deoxycytidine-5'-triphosphate in high yield. researchgate.net

The incorporation of 5-caC into DNA oligonucleotides imparts specific properties to the resulting duplex. The presence of the negatively charged carboxyl group at the C5 position, which projects into the major groove of the DNA double helix, has a measurable impact on duplex stability. glenresearch.comglenresearch.com

Research findings indicate that each incorporation of 5-caC into a DNA duplex has a stabilizing effect, increasing the melting temperature (Tm) by approximately 2°C per modification. glenresearch.combiosyn.com This stabilization occurs despite the added negative charge of the carboxylate anion. However, the effect is reversed in the context of triplex-forming oligonucleotides (TFOs). When 5-caC is placed in the third strand of a DNA triplex, it has a significant destabilizing effect, lowering the Tm by about 4-5°C. glenresearch.combiosyn.com This is attributed to electrostatic repulsion between the negatively charged carboxyl group and the phosphate (B84403) backbone of the DNA. glenresearch.com

Table 2: Impact of this compound Incorporation on Oligonucleotide Stability

| Oligonucleotide Structure | Effect on Melting Temperature (Tm) | Putative Reason |

|---|---|---|

| DNA Duplex | Increase of ~2°C per incorporation glenresearch.comglenresearch.com | Favorable interactions within the major groove. |

| DNA Triplex (in third strand) | Decrease of 4-5°C per incorporation glenresearch.combiosyn.com | Electrostatic repulsion between the C5-carboxylate and the phosphodiester backbone. glenresearch.com |

Biochemical Pathways and Enzymatic Processing of 5 Carboxyl 2 Deoxycytidine

Formation through TET Enzyme-Mediated Oxidation of 5-Methyl-2'-deoxycytidine (B118692)

5-Carboxyl-2'-deoxycytidine (5caC) is a modified nucleoside that arises from the enzymatic oxidation of 5-methyl-2'-deoxycytidine (5mC), a key epigenetic mark in mammalian DNA. acs.orgoup.com This transformation is catalyzed by the Ten-eleven translocation (TET) family of enzymes, which are Fe(II) and α-ketoglutarate-dependent dioxygenases. oup.comnih.gov The TET family in mammals consists of three functional paralogs: TET1, TET2, and TET3. mdpi.com These enzymes facilitate a stepwise oxidation process, converting 5mC into several derivatives, including 5caC. oup.comnih.gov

The formation of 5caC is a crucial step in the active DNA demethylation pathway, a process that removes methyl groups from DNA independently of cell replication. mdpi.com This pathway begins with the oxidation of 5mC by TET enzymes. plos.orgnih.gov The resulting oxidized derivatives, including 5caC, are recognized as intermediates for further processing, ultimately leading to the restoration of an unmodified cytosine. acs.orgoup.com The depletion of enzymes involved in the subsequent removal of 5caC, such as Thymine (B56734) DNA Glycosylase (TDG), leads to an accumulation of 5caC in the genome, highlighting its role as a key intermediate in this dynamic process. acs.org

The oxidation of 5mC by TET enzymes is a sequential process that generates 5-hydroxymethyl-2'-deoxycytidine (5hmC) and 5-formyl-2'-deoxycytidine (5fC) as intermediates before the formation of 5caC. oup.comnih.govacs.org

The Iterative Oxidation Pathway:

5-Methyl-2'-deoxycytidine (5mC) to 5-Hydroxymethyl-2'-deoxycytidine (5hmC): The first oxidation step converts 5mC to 5hmC. oup.comnih.gov

5-Hydroxymethyl-2'-deoxycytidine (5hmC) to 5-Formyl-2'-deoxycytidine (5fC): 5hmC is further oxidized to produce 5fC. oup.comnih.gov

5-Formyl-2'-deoxycytidine (5fC) to this compound (5caC): The final oxidation step in this cascade converts 5fC to 5caC. oup.comnih.gov

Studies have demonstrated a substrate-product correlation between these consecutive steps. Specifically, a significant correlation exists between the levels of 5hmC and its product 5fC, as well as between 5fC and its product 5caC. plos.orgnih.gov This suggests a direct and linked progression through the iterative oxidation pathway. plos.orgnih.gov While 5hmC is a relatively stable modification, 5fC and 5caC are generally considered to be transient intermediates in the active demethylation process. plos.orgnih.gov

| Precursor | Enzyme | Product |

| 5-Methyl-2'-deoxycytidine (5mC) | TET Dioxygenases | 5-Hydroxymethyl-2'-deoxycytidine (5hmC) |

| 5-Hydroxymethyl-2'-deoxycytidine (5hmC) | TET Dioxygenases | 5-Formyl-2'-deoxycytidine (5fC) |

| 5-Formyl-2'-deoxycytidine (5fC) | TET Dioxygenases | This compound (5caC) |

Enzymatic Excision and Base Excision Repair Mechanisms

Once formed, 5caC is recognized and removed from the DNA backbone through the base excision repair (BER) pathway. oup.commdpi.com This process is initiated by a specific DNA glycosylase that recognizes the modified base. nih.govplos.org

Thymine DNA Glycosylase (TDG) is the primary enzyme responsible for recognizing and excising 5caC from the DNA. nih.govplos.orgplos.org TDG specifically cleaves the N-glycosidic bond between the 5caC base and the deoxyribose sugar, generating an apurinic/apyrimidinic (AP) site. mdpi.comrsc.org This action is highly specific, as TDG efficiently excises 5fC and 5caC but does not act on 5mC or 5hmC. mdpi.comoup.com The excision of 5caC by TDG is a critical step in the active DNA demethylation pathway, and the subsequent repair of the AP site by the BER machinery restores the original, unmodified cytosine. oup.commdpi.com

High-resolution structural studies of human TDG in complex with DNA containing 5caC have provided detailed insights into the mechanism of substrate recognition and excision. researchgate.netnih.govnih.gov TDG flips the target 5caC nucleotide out of the DNA helix and into its active site. nih.govnih.gov

Several key interactions mediate the specific recognition and removal of 5caC:

Water-Mediated Contacts: Water molecules play a crucial role in the active site, forming hydrogen bonds with the carboxylate group of 5caC. researchgate.netnih.govnih.gov These water molecules are positioned to facilitate the acid-catalyzed excision of the base. researchgate.netnih.govacs.org

Key Amino Acid Residues: Specific asparagine residues within the TDG active site are essential for catalysis. N191 is critical for the excision of 5caC, likely by stabilizing a protonated form of the base, but is not required for 5fC excision. nih.govacs.org Another conserved asparagine, N140, is also vital for the catalytic process. researchgate.netnih.govnih.gov

Substrate-Dependent Conformational Change: The binding of 5caC induces a conformational change in TDG that alters the hydrogen-bonding network involving a key water molecule, enabling a productive interaction with the carboxylate group. nih.gov

Minor Groove Recognition: The formyl and carboxyl modifications on cytosine induce alterations in the geometry of the DNA minor groove, which are distinctly recognized by TDG, particularly by the arginine residue R275. rsc.org

The excision of 5caC by TDG is pH-dependent and is enhanced at a lower pH, suggesting an acid-catalyzed mechanism. oup.comnih.gov This is in contrast to the excision of 5fC, which is largely independent of pH. nih.gov The monoanionic state of 5caC at physiological pH is thought to resist excision, and the enzyme likely facilitates catalysis by promoting the protonation of the N3 position of the cytosine ring. nih.govacs.org

Intragenomic Decarboxylation Pathways

In addition to the well-established TDG-mediated BER pathway, recent evidence suggests the existence of a direct intragenomic decarboxylation pathway for converting 5caC back to an unmodified cytosine. chinesechemsoc.orgresearcher.life This alternative mechanism would bypass the need for base excision and the creation of potentially mutagenic AP sites. chinesechemsoc.orgd-nb.info

Metabolic labeling studies have shown that when a modified form of 5caC is introduced into the genome of various cell types, it can be directly decarboxylated to form the corresponding unmodified deoxycytidine. d-nb.info This C-C bond cleavage reaction represents a more direct and potentially less hazardous route for DNA demethylation compared to the multi-step BER pathway. chinesechemsoc.orgd-nb.info While the precise enzymatic machinery responsible for this intragenomic decarboxylation in mammalian cells is still under investigation, its existence points to a novel layer of complexity in the regulation of DNA methylation. chinesechemsoc.orgnih.gov

Molecular and Cellular Functions of 5 Carboxyl 2 Deoxycytidine in Nucleic Acids

Integration into DNA and its Structural Implications

The incorporation of 5-carboxyl-2'-deoxycytidine (5caC), a modified nucleoside, into DNA strands has significant consequences for the structure and stability of nucleic acids. This modified base is a key intermediate in the epigenetic DNA demethylation pathway.

Effects on Duplex and Triplex DNA Stability

The presence of 5caC within a DNA duplex has a stabilizing effect, leading to a modest increase in the melting temperature (Tm) of approximately 2°C per incorporation. glenresearch.combiosyn.com This stabilization occurs despite the additional negative charge from the 5-carboxylic acid group. glenresearch.com In contrast, when 5caC is incorporated into the third strand of a triplex-forming oligonucleotide (TFO), it has a destabilizing effect, lowering the melting temperature by about 4-5°C. glenresearch.combiosyn.com This destabilization is likely due to the electrostatic repulsion between the negatively charged carboxyl group and the phosphate (B84403) backbone of the DNA, as well as steric hindrance within the Hoogsteen base pairing arrangement. glenresearch.com

| DNA Structure | Effect of this compound Integration | Change in Melting Temperature (Tm) |

| Duplex DNA | Stabilizing | ~ +2°C per incorporation glenresearch.combiosyn.com |

| Triplex DNA (in third strand) | Destabilizing | ~ -4-5°C glenresearch.combiosyn.com |

Role in Epigenetic Regulatory Processes

This compound is a crucial, albeit transient, player in the intricate process of epigenetic regulation, which governs when and where genes are expressed without altering the underlying DNA sequence. glenresearch.com

Significance in DNA Demethylation Cycles and Gene Expression Control

Active DNA demethylation is a fundamental process for controlling gene expression. biosyn.com This process often involves the stepwise oxidation of 5-methylcytosine (B146107) (5mC), an epigenetic mark that typically silences gene expression. chinesechemsoc.orgrcsb.org This oxidation is carried out by the ten-eleven translocation (TET) family of enzymes, which convert 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), then 5-formylcytosine (B1664653) (5fC), and finally to this compound (5caC). chinesechemsoc.orgrcsb.orgnih.gov

5caC is recognized and excised by the enzyme thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway. chinesechemsoc.orgrcsb.orgresearchgate.net This removal of the modified base ultimately leads to the restoration of an unmodified cytosine, effectively demethylating the DNA and often leading to gene reactivation. chinesechemsoc.orgplos.org Recent studies have also provided evidence for a direct decarboxylation of 5caC back to cytosine within the genome, representing a novel C-C bond cleavage mechanism for DNA demethylation that is independent of the TDG-BER system. chinesechemsoc.orgnih.gov This direct conversion accounts for approximately one-third of 5caC processing in human cells. chinesechemsoc.org

| Demethylation Pathway | Key Enzymes/Processes | Outcome |

| Base Excision Repair (BER) | TET enzymes, Thymine-DNA Glycosylase (TDG) | Removal of 5caC and replacement with unmodified cytosine chinesechemsoc.orgrcsb.orgresearchgate.net |

| Direct Decarboxylation | Unknown decarboxylase | Direct conversion of 5caC to cytosine chinesechemsoc.orgnih.gov |

Involvement in Cellular Reprogramming and Embryogenesis

The removal of the methyl group from 5mC, a process in which 5caC is a key intermediate, is vital for cellular reprogramming and embryogenesis. glenresearch.combiosyn.com During early mammalian development, the paternal genome undergoes extensive demethylation, a process involving the generation of oxidized 5mC derivatives. frontiersin.org While 5-hydroxymethylcytosine is prominently involved, low levels of 5fC and 5caC have been detected in human zygotes, suggesting their role in these early developmental stages. nih.gov The dynamic regulation of DNA methylation is critical for establishing correct maternal and paternal methylation patterns and for the proper development of the embryo. biosyn.com Abnormalities in DNA methylation reprogramming have been linked to developmental issues in human embryos. nih.gov

Interactions with Nucleic Acid-Binding Proteins and Enzymes

The presence of this compound in a DNA sequence can influence its interaction with various proteins and enzymes. As a key intermediate in the active DNA demethylation pathway, its most critical interaction is with thymine-DNA glycosylase (TDG). chinesechemsoc.orgrcsb.org High-resolution structural studies have revealed detailed interactions between human TDG and DNA containing 5caC flipped into the enzyme's active site. rcsb.org These structures show that specific amino acid residues, such as Asn191, and water molecules are crucial for the recognition and catalytic removal of 5caC. rcsb.org

The carboxyl group of 5caC can also be utilized for cross-linking to amine-containing compounds and surfaces, a property that can be exploited in biochemical studies. trilinkbiotech.com Furthermore, modifications at the C5 position of cytosine, including the carboxyl group, can influence the binding of transcription factors and RNA polymerase, thereby affecting gene expression. acs.org The diverse class of DNA-binding proteins, which includes polymerases, transcription factors, and repair enzymes, can be affected by such modifications in the DNA they interact with. sigmaaldrich.com

Advanced Analytical Methodologies for 5 Carboxyl 2 Deoxycytidine Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of 5-cadC and other modified nucleosides in complex biological samples. acs.orgnih.govresearchgate.net This powerful technique separates the components of a mixture chromatographically before detecting and quantifying them based on their mass-to-charge ratios.

Isotope-Dilution Mass Spectrometry Techniques

Isotope-dilution mass spectrometry is a gold-standard method for achieving high accuracy and precision in the quantification of 5-cadC. nih.govnih.gov This approach involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte, in this case, 5-cadC. haematologica.orgplos.orgoup.com Commonly used internal standards include [¹³C₁₀, ¹⁵N₂]-5-carboxyl-2'-deoxycytidine. haematologica.orgplos.org Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov This methodology has been successfully applied to determine the levels of 5-cadC in various biological matrices, including genomic DNA from mammalian tissues and cells. acs.orgnih.gov

Chemical Derivatization Strategies for Enhanced Detection

The inherent low abundance of 5-cadC in genomic DNA presents a significant analytical challenge. nih.govacs.org To overcome this, chemical derivatization strategies are employed to enhance the detection sensitivity of 5-cadC in LC-MS/MS analysis. nih.govacs.orgscience.gov Derivatization involves chemically modifying the 5-cadC molecule to introduce a moiety that improves its ionization efficiency and chromatographic behavior. acs.orgsci-hub.se

One notable strategy involves the use of Girard's reagents (GirD, GirT, and GirP), which have been shown to significantly increase the detection sensitivities of 5-formyl-2'-deoxycytidine (5-fodC) and 5-cadC by 52- to 260-fold. nih.gov Another effective derivatizing agent is 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE). acs.org Derivatization with BDAPE dramatically enhances detection sensitivities by 35- to 123-fold and improves the retention of modified cytosines on the chromatographic column. acs.org This allows for limits of detection for 5-cadC to reach as low as 0.23 fmol. acs.org The process typically involves optimizing reaction conditions such as the catalyst, temperature, time, and concentration of the derivatizing agent to achieve maximum efficiency. acs.org

Table 1: Comparison of Detection Limits for 5-cadC

| Method | Limit of Detection (LOD) | Fold Improvement |

|---|---|---|

| Direct LC-MS/MS | Not detectable in some cases due to low sensitivity acs.org | - |

| Derivatization with Girard's Reagents | - | 52-260x nih.gov |

| Derivatization with BDAPE | 0.23 fmol acs.org | 35-123x acs.org |

Two-Dimensional Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (2D-UPLC-MS/MS)

For highly complex biological samples, two-dimensional ultraperformance liquid chromatography tandem mass spectrometry (2D-UPLC-MS/MS) provides enhanced separation power and sensitivity. nih.govplos.org This automated online system utilizes two different chromatographic columns for separation, which significantly improves the resolution of analytes from the matrix. plos.orgoup.com In a typical setup, a photo-diode array detector may be used for the first dimension of chromatography, while the second dimension is coupled directly to a tandem quadrupole mass spectrometer. haematologica.orgplos.org An at-column dilution technique can be employed between the two dimensions to enhance retention on the trapping/transfer column. plos.org This methodology, often combined with isotope dilution, allows for the direct and reliable measurement of 5-cadC along with other DNA modifications from DNA hydrolysates. nih.govplos.org

Spectroscopic Techniques for Structural and Dynamic Insights

While mass spectrometry excels at quantification, spectroscopic techniques offer invaluable information about the structure, dynamics, and electronic properties of 5-Carboxyl-2'-deoxycytidine.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy, a pump-probe technique, is utilized to investigate the ultrafast excited-state dynamics of molecules following photoexcitation. unibo.itsci-hub.seedinst.com In this method, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes back to its ground state. edinst.com

Studies on 5-cadC and other deoxycytidine derivatives using sub-30-fs transient absorption spectroscopy have provided a detailed picture of their photophysics. unibo.itresearchgate.netacs.org For 5-carboxy-2'-deoxycytidine (B13905427), the research points towards a ballistic decay to the ground state. unibo.it This technique allows for the assignment of observed time constants and the identification of excited state relaxation pathways, which is crucial for understanding the photostability and potential for photodamage of these modified nucleosides. unibo.itresearchgate.net The experiments are often combined with high-level computational methods to provide a comprehensive understanding of the de-excitation processes. unibo.itacs.org

Table 2: Key Findings from Transient Absorption Spectroscopy of Deoxycytidine Derivatives

| Compound | Key Relaxation Pathway | Timescale |

|---|---|---|

| This compound | Ballistic decay to ground state unibo.it | Ultrafast (femtosecond) |

| 5-Formyl-2'-deoxycytidine | Competition between intersystem crossing and internal conversion unibo.it | Picosecond to nanosecond sci-hub.se |

UV Absorbance Spectroscopy for Ionization Studies

UV absorbance spectroscopy is a powerful tool for determining the ionization constants (pKa) of molecules. nih.gov The pKa value indicates the acidity or basicity of a functional group and is critical for understanding a molecule's charge state and behavior at physiological pH. nih.gov

For this compound, determining the pKa of the carboxyl group and the N3 position of the cytosine ring is essential. acs.org This can be achieved by recording UV spectra of the compound in a series of buffer solutions with varying pH. nih.gov The changes in the UV absorbance spectrum as a function of pH can then be used to calculate the pKa values. nih.gov Studies have determined the pKa values for the N3 and carboxyl groups of this compound to be 4.28 and 2.45, respectively, confirming that it exists as a monoanion at physiological pH. acs.org This information is vital for interpreting its interactions within the DNA double helix and with various enzymes. acs.org The absorbance of the carbonyl group in the cytosine ring contributes to the UV spectrum, with n→π* transitions typically occurring in the 270-300 nm range. masterorganicchemistry.com

Computational and Theoretical Investigations of 5 Carboxyl 2 Deoxycytidine

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations have been instrumental in elucidating the fundamental electronic properties and energetic landscape of 5-carboxyl-2'-deoxycytidine (5ca-dC). These computational methods, which solve the Schrödinger equation for the molecular system, provide deep insights into the distribution of electrons and the stability of different molecular states. High-level correlated multiconfigurational methods, such as the complete active space second-order perturbation theory (CASPT2) combined with molecular mechanics (MM), have been employed to create a detailed picture of the nucleoside's photophysics, which is intrinsically linked to its electronic structure.

These calculations are foundational for understanding the behavior of 5ca-dC, particularly its excited-state dynamics. The ground-state electronic structure determines the molecule's absorption of UV light, and QM methods can predict the energies and characteristics of the electronic transitions. For instance, the substitution of a hydrogen atom at the C5 position of deoxycytidine with a carboxyl group significantly alters the electronic distribution and the energy levels of the molecular orbitals. This, in turn, influences the excited-state potential energy surfaces. While detailed studies focusing solely on the ground-state energetics are often integrated into broader photophysical investigations, they confirm the stability of the canonical amino-oxo tautomer under standard conditions. The energetics calculated through these methods are crucial for interpreting experimental data and for building accurate models for more complex simulations, such as molecular dynamics.

Molecular Dynamics Simulations of Interactions with DNA and Proteins

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing atomic-level insights into the interactions between biomolecules like DNA and proteins. plos.org These simulations model the movements and interactions of atoms over time by solving Newton's equations of motion, allowing researchers to observe how molecules like 5ca-dC influence the structure, dynamics, and recognition of DNA. plos.org

While specific MD simulation studies focusing exclusively on 5ca-dC within a DNA-protein complex are not extensively documented in the reviewed literature, the impact of this modified nucleoside on DNA duplex stability has been investigated through other biophysical methods. The presence of the carboxyl group, and particularly its protonation state, significantly affects the stability and dynamics of the DNA double helix. nih.gov For instance, the protonation of the 5-carboxyl group leads to a notable reduction in the thermodynamic barriers for DNA hybridization and dissociation. nih.gov This suggests that 5ca-dC can act as a dynamic modulator of DNA stability in a pH-dependent manner.

In the context of protein recognition, MD simulations are used to understand how enzymes and other proteins identify and bind to specific DNA sequences or modifications. For epigenetic markers like 5ca-dC, recognition by specific proteins, such as DNA glycosylases in the base excision repair pathway, is critical for its biological function. nih.gov MD simulations can reveal the conformational changes in both the DNA and the protein upon binding, identify key intermolecular interactions like hydrogen bonds and electrostatic contacts, and calculate the binding free energies. plos.org For related modified nucleosides, studies have shown that lesions can cause significant local distortions in the DNA structure, which can be a key signal for recognition by repair enzymes. nih.gov The carboxyl group of 5ca-dC, with its negative charge at physiological pH, would be expected to create a distinct electrostatic and steric signature in the DNA groove, guiding the binding of specific proteins.

| Simulation Aspect | Relevance to this compound Interactions | Key Insights from General MD Studies |

| DNA Duplex Dynamics | How the modification affects local DNA flexibility, bending, and groove width. | Modified bases can induce kinks or increase flexibility, which are recognized by proteins. |

| Protein-DNA Binding | Identification of specific amino acid residues that interact with the carboxyl group. | Basic residues (arginine, lysine) often form electrostatic contacts with negative charges on DNA. dntb.gov.ua |

| Binding Free Energy | Quantifying the affinity of proteins (e.g., repair enzymes) for DNA containing 5ca-dC. | Methods like MM/PBSA are used to calculate and compare binding strengths. plos.org |

| Conformational Sampling | Exploring the different structural states of the DNA and protein upon complex formation. | Reveals pathways of binding and the dynamic nature of the protein-DNA interface. dntb.gov.ua |

Analysis of Photophysical Decay Mechanisms and Excited State Relaxation

The study of how this compound dissipates energy after absorbing UV light is crucial for understanding its photostability and potential role in UV-induced DNA damage. Computational investigations, particularly those combining femtosecond transient absorption spectroscopy with high-level quantum mechanical calculations (CASPT2/MM), have provided a unified picture of its excited-state relaxation. nih.gov

Unlike the parent molecule, 2'-deoxycytidine, and its other oxidized derivatives like 5-formyl-2'-deoxycytidine, 5ca-dC exhibits a distinct and highly efficient deactivation pathway. nih.gov Upon photoexcitation, the molecule does not get trapped in intermediate states or undergo significant intersystem crossing to triplet states. Instead, it follows a "ballistic decay" mechanism directly back to the electronic ground state. nih.gov This process is characterized by an ultrafast time constant, meaning the molecule spends a very short time in the potentially reactive excited state.

This rapid, barrierless decay pathway is a key factor in the photostability of 5ca-dC. By quickly returning to the ground state, the molecule minimizes the opportunity for photochemical reactions that could lead to DNA lesions. The computational models show that the potential energy surface of the first excited state (S₁) has a steep, direct path to a conical intersection with the ground state (S₀), facilitating this rapid internal conversion. This behavior contrasts with other cytidine (B196190) derivatives where energy barriers on the excited-state surface can slow down the decay, leading to longer lifetimes and different relaxation dynamics. nih.gov

| Compound | Key Decay Feature | Decay Mechanism | Reference |

| This compound | Ultrafast decay | Ballistic decay to the ground state | nih.gov |

| 5-Formyl-2'-deoxycytidine | Competition between pathways | Intersystem crossing and internal conversion | nih.gov |

| 5-Methyl-2'-deoxycytidine (B118692) | Slowed decay vs. dC | Increased energy barrier to S₁/S₀ conical intersection | nih.gov |

Prediction of Tautomeric Forms and Ionization States at Physiological pH

The biological function and interaction of this compound are heavily influenced by its structure, which includes its tautomeric form and its protonation (ionization) state at the pH found in a cell (typically around 7.4). Computational and experimental studies have provided clear insights into the ionization state of 5ca-dC.

The molecule has two primary titratable sites: the N3 atom of the cytosine ring and the C5-carboxyl group. Through Fourier-transform infrared (FTIR) spectroscopy titrations and supporting computational simulations, the acidity constants (pKa) for these sites have been determined. The pKa value represents the pH at which a group is 50% protonated and 50% deprotonated. A lower pKa value indicates a stronger acid.

Studies have assigned a pKa value in the range of 4.2–4.8 to the C5-carboxyl group. nih.gov The N3 position of the cytosine ring is significantly less acidic, with a pKa in the range of 2.1–2.4. nih.gov At a physiological pH of ~7.4, which is well above the pKa of the carboxyl group, this group will be predominantly deprotonated, carrying a negative charge (-COO⁻). Conversely, since physiological pH is significantly higher than the pKa of the N3 atom, the N3 position will remain in its neutral, unprotonated state. This ionization state is critical for its role in DNA, as the negative charge on the carboxyl group can influence DNA stability and its recognition by proteins. nih.gov While extensive computational studies on the relative stabilities of different tautomers (e.g., amino vs. imino forms) of 5ca-dC specifically are less common than for its parent compound, deoxycytidine, the canonical amino tautomer is considered to be the overwhelmingly predominant form under physiological conditions.

| Titratable Site | Determined pKa Range | Predicted State at Physiological pH (~7.4) | Reference |

| C5-Carboxyl Group | 4.2 - 4.8 | Deprotonated (-COO⁻) | nih.gov |

| N3 Atom of Cytosine Ring | 2.1 - 2.4 | Unprotonated (Neutral) | nih.gov |

Applications of 5 Carboxyl 2 Deoxycytidine in Molecular Biology Research

Use as a Chemical Probe for DNA Modification Studies

5-Carboxyl-2'-deoxycytidine serves as a valuable chemical probe to investigate the complex landscape of DNA modifications. Its unique chemical properties allow researchers to dissect the pathways of DNA demethylation and repair. The presence of a carboxyl group at the 5-position of the cytosine base provides a chemical handle that is not present in the canonical DNA bases, enabling selective chemical reactions to study its function. nih.gov

Chemical tool compounds are essential for dissecting the potential reaction pathways of newly discovered epigenetic bases like 5-hydroxymethyl-2'-deoxycytidine (hmdC), 5-formyl-2'-deoxycytidine (fdC), and 5-carboxy-2'-deoxycytidine (B13905427) (cadC) within cells. researchgate.net For instance, studies have utilized 2'-fluorinated derivatives of these modified cytosines, which are resistant to removal by the base excision repair (BER) pathway. nih.gov This resistance allows for a more focused investigation of other potential reactions, such as direct decarboxylation within the genome. nih.gov

Research has demonstrated that 5caC can be selectively targeted through photoredox catalysis. nih.govresearchgate.net This method allows for the direct chemical conversion of 5caC's identity within a DNA strand under mild conditions, a process that is selective for 5caC over other canonical and modified bases. nih.gov This specific reactivity provides a powerful tool for mapping the location of 5caC in the genome and understanding its role in epigenetic regulation.

The table below summarizes the chemical probes based on this compound and their applications.

| Chemical Probe | Application in DNA Modification Studies | Research Finding |

| 2'-Fluorinated 5-carboxy-2'-deoxycytidine (2'F-cadC) | Investigation of intragenomic decarboxylation | Resistant to base excision repair, enabling the study of direct C-C bond cleavage back to 2'-deoxycytidine. nih.gov |

| This compound (in photoredox catalysis) | Selective chemical conversion for sequencing | Enables selective conversion to a thymine-like base, allowing for single-base resolution sequencing of 5caC. nih.gov |

Incorporation into Oligonucleotides for Investigating DNA-Protein Interactions

The incorporation of this compound into synthetic oligonucleotides is a key strategy for studying its impact on DNA structure and its interactions with proteins. These modified oligonucleotides serve as mimics of genomic DNA containing this epigenetic mark, allowing for detailed biochemical and biophysical analyses.

When incorporated into a DNA duplex, 5-Carboxy-dC has been shown to increase the thermal stability (Tm) by approximately 2°C per modification. biosyn.com However, its effect is context-dependent, as its inclusion in the third strand of triplex-forming oligonucleotides has a destabilizing effect, lowering the Tm by about 4-5°C. biosyn.com This modulation of DNA stability can influence the binding of proteins that recognize specific DNA structures.

The presence of the carboxyl group in the major groove of the DNA helix can either act as a recognition site or a steric hindrance for DNA-binding proteins. acs.org This is crucial for understanding how epigenetic modifications can control gene expression by modulating the access of transcription factors and other regulatory proteins to the DNA. biosyn.comacs.org Oligonucleotides containing 5caC are therefore essential tools for in vitro studies of these interactions.

The following table details the impact of this compound incorporation on oligonucleotide properties.

| Oligonucleotide Structure | Effect of 5-Carboxy-dC Incorporation | Implication for DNA-Protein Interaction Studies |

| DNA Duplex | Increases Tm by ~2°C per insertion biosyn.com | Provides a stable template for studying the binding of proteins that recognize modified DNA. |

| Triplex-forming Oligonucleotide (in third strand) | Decreases Tm by ~4-5°C per insertion biosyn.com | Allows for the investigation of how 5caC affects the formation and stability of higher-order DNA structures. |

Utility in the Enzymatic Synthesis of Modified DNA and RNA

The enzymatic synthesis of nucleic acids containing modified bases is a powerful tool in molecular biology. This compound triphosphate (5caCTP) can be utilized by DNA and RNA polymerases for the site-specific incorporation of this modification into nucleic acid strands. nih.govacs.org This allows for the production of longer, modified DNA or RNA molecules for a variety of applications.

While the primary focus has been on DNA, the discovery of 5-carboxycytidine (caC) in mammalian RNA, particularly mRNA, has expanded the interest in enzymatic synthesis to include modified RNA. nih.gov The development of phosphoramidites for 5-carboxycytidine has enabled the chemical synthesis of RNA oligonucleotides containing this modification, paving the way for detailed studies of its function in RNA. nih.gov

Enzymatic incorporation offers an alternative to solid-phase chemical synthesis, particularly for generating long DNA or RNA molecules. acs.org Studies have shown that various DNA polymerases can utilize nucleotides modified at the C5 position of pyrimidines. nih.govoup.com The efficiency of incorporation can depend on the specific polymerase and the nature of the modification. nih.govoup.com This enzymatic approach is crucial for creating templates to study DNA repair, replication, and transcription on epigenetically modified DNA.

The table below outlines the methods for synthesizing modified nucleic acids containing 5-Carboxyl-cytidine derivatives.

| Synthesis Method | Type of Nucleic Acid | Key Reagents/Components | Application of Product |

| Chemical Synthesis | RNA | 5-Carboxycytidine phosphoramidites nih.gov | Physical, biochemical, and biological studies of modified RNA function. nih.gov |

| Enzymatic Synthesis (Primer Extension) | DNA | This compound triphosphate, DNA Polymerase nih.govoup.com | Generation of modified DNA for studying DNA-protein interactions and enzymatic processes. nih.govoup.com |

Development as a Tool for Epigenetic Research

This compound is a cornerstone of modern epigenetic research, primarily due to its role as a key intermediate in the active demethylation of 5-methylcytosine (B146107). biosyn.comnih.gov The pathway involves the sequential oxidation of 5mC to 5hmC, 5fC, and finally 5caC by the Ten-Eleven Translocation (TET) family of enzymes. nih.govnih.gov 5caC is then recognized and excised by thymine-DNA glycosylase (TDG), initiating the base excision repair pathway to restore an unmodified cytosine. researchgate.net

The discovery of this pathway has established 5caC as a significant epigenetic mark, not just a transient intermediate. Its presence in the genome is linked to the regulation of gene expression, cellular reprogramming, and embryogenesis. biosyn.com Consequently, methods to detect and quantify 5caC at single-base resolution are critical for understanding its biological significance.

Tools for studying 5caC include chemical modification-assisted bisulfite sequencing (CAB-Seq), where 5caC is chemically protected from deamination during bisulfite treatment, allowing it to be read as a cytosine. acs.org More recent developments include photoredox-based methods that selectively convert 5caC, enabling its detection through next-generation sequencing as a C-to-T mutation. nih.gov These tools are invaluable for mapping the genomic landscape of 5caC and deciphering its role in health and diseases such as cancer. biosyn.com

The following table summarizes the key tools and their roles in epigenetic research focused on this compound.

| Research Tool/Technique | Purpose in Epigenetic Research | Principle of Method |

| Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) | Genome-wide mapping of 5caC | Chemical protection of 5caC from bisulfite-induced deamination. acs.org |

| Photoredox Catalysis Sequencing | Single-base resolution sequencing of 5caC | Selective photochemical conversion of 5caC to a base read as thymine (B56734) by polymerases. nih.gov |

| Oligonucleotides with 5-Carboxy-dC | In vitro functional studies | Mimic genomic DNA to study effects on DNA stability and protein binding. biosyn.com |

Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel Enzymatic Pathways Involving 5-Carboxyl-2'-deoxycytidine

The canonical pathway for 5caC processing involves its excision by Thymine (B56734) DNA Glycosylase (TDG) followed by the Base Excision Repair (BER) machinery. acs.orgnih.gov This TET-TDG-BER pathway, however, is not the complete story. A significant avenue of future research lies in the full characterization of alternative, TDG-independent enzymatic pathways.

Recent evidence strongly supports the existence of a direct decarboxylation pathway that converts 5caC to an unmodified cytosine without cleaving the DNA backbone, thus avoiding the generation of potentially mutagenic abasic sites. acs.orgresearchgate.net This novel pathway is considered more energetically favorable and less risky to genome integrity than the BER-dependent route. acs.org Studies have shown that this C-C bond cleavage occurs in human cells and that various mammalian cell lines are capable of this direct conversion. acs.orgepigenie.com While the precise enzymatic machinery responsible for this reaction in mammals is still under investigation, some in vitro studies have pointed to potential candidates. Both bacterial and mammalian DNA C5-methyltransferases have been shown to catalyze the direct decarboxylation of 5caC. nih.govwikipedia.org Furthermore, isoorotate decarboxylase, found in fungi, has demonstrated some activity in converting 5caC to cytosine. epigenie.com

Future research must focus on identifying and characterizing the specific mammalian decarboxylase(s) responsible for this activity. Elucidating the regulation of this pathway and its interplay with the TDG-dependent pathway will be critical. Understanding the cellular contexts in which one pathway is favored over the other—for instance, in scenarios where the TDG-BER system is compromised—will provide a more complete picture of epigenetic regulation. acs.org

Table 1: Comparison of 5caC Processing Pathways

| Feature | TET-TDG-BER Pathway | Direct Decarboxylation Pathway |

|---|---|---|

| Key Enzyme(s) | Thymine DNA Glycosylase (TDG), BER enzymes | Putative mammalian decarboxylase(s) |

| Mechanism | Base excision, strand cleavage, repair synthesis | Direct C-C bond cleavage |

| Intermediates | Abasic (AP) site, DNA strand breaks | None |

| Genomic Integrity | Potential risk due to strand breaks | Preserved |

| Energetics | Multi-step, energy-intensive | Single-step, more efficient |

Investigation of its Roles Beyond Established Epigenetic Demethylation

While initially viewed as a transient intermediate destined for removal, emerging evidence suggests that 5caC may function as a stable and functionally significant epigenetic mark in its own right. nih.gov This paradigm shift opens up a vast area for future investigation into its roles beyond demethylation.

Several studies indicate that 5caC can directly influence transcription. The presence of 5caC in a DNA template has been shown to impede the elongation of RNA Polymerase II (Pol II), causing pausing and backtracking. researchgate.net Structural studies have revealed that the carboxyl group of 5caC can form specific hydrogen bonds with the Pol II active site, leading to a positional shift of the incoming nucleotide and compromising its addition. epigenie.com This suggests a model where 5caC acts as a direct epigenetic sensor for the transcriptional machinery, adding a layer of fine-tuned regulation to gene expression. epigenie.com

Furthermore, 5caC may recruit specific "reader" proteins that recognize this modification and mediate downstream effects. acs.orgnih.gov Proteome-wide analyses have identified a unique set of potential binding proteins for 5caC, including transcription factors and chromatin remodeling proteins, distinct from those that bind other cytosine modifications. acs.orgnih.gov A compelling example is the transcription factor CTCF, a key regulator of genome architecture. The presence of 5caC has been shown to strengthen CTCF's association with DNA, even facilitating its binding to suboptimal sequences that would otherwise be ignored. nih.gov This finding implies that the dynamic generation of 5caC could actively remodel the landscape of CTCF binding sites across the genome, with profound implications for gene regulation. nih.gov

Future research should aim to:

Identify and validate the complete repertoire of 5caC "reader" proteins.

Characterize the functional consequences of these interactions on chromatin structure and gene expression.

Investigate whether 5caC accumulation at specific genomic regions, such as enhancers and promoters, serves as a stable regulatory signal during cellular differentiation and development. nih.gov

Development of Advanced Methodologies for In Situ Detection

A major hurdle in studying 5caC is its extremely low abundance in the genome, making its detection and mapping a significant technical challenge. nih.gov The development of more sensitive, high-resolution, and scalable methodologies for in situ detection is paramount for advancing the field.

Current methods for visualizing 5caC within cells and tissues primarily rely on antibody-based approaches, such as immunohistochemistry and immunofluorescence. researchgate.netnih.govnih.gov While these techniques provide valuable spatial information, they are semi-quantitative and limited in resolution. For genome-wide analysis, 5caC DNA immunoprecipitation (5caC-DIP) followed by sequencing has been a useful tool, though it also has resolution limitations. researchgate.net

The future of 5caC detection lies in single-base resolution sequencing methods, particularly those that avoid the harsh chemical treatments of traditional bisulfite sequencing, which degrades DNA. wikipedia.org Key areas for development include:

Bisulfite-Free Sequencing: Techniques like TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS) and enzymatic methyl-sequencing (EM-seq) are promising. researchgate.netepigenie.com These methods involve the enzymatic conversion of 5mC and 5-hydroxymethylcytosine (B124674) (5hmC) to 5caC, which is then chemically or enzymatically converted to a base that can be distinguished during sequencing. researchgate.net Optimizing these protocols for direct and sensitive single-cell 5caC detection is a critical next step. epigenie.com

Chemical Labeling: Novel chemical methods are being developed to efficiently and selectively label 5caC. acs.org One such strategy involves a chemical probe that tags the carboxyl group, allowing the modified base to be distinguished from other cytosines during sequencing. acs.org This approach has the potential for high labeling efficiency and applicability for single-base resolution mapping.

Advanced Imaging: For in situ visualization, moving beyond antibody-based methods to sequence-specific probes, such as engineered Transcription-Activator-Like Effectors (TALEs), could allow for the imaging of 5caC at specific single-gene loci. chinesechemsoc.org

Table 2: Methodologies for this compound Detection

| Method | Principle | Resolution | Application | Key Advantage | Key Limitation |

|---|---|---|---|---|---|

| Immunohistochemistry (IHC) | Antibody-based detection | Cellular/Subcellular | Tissue sections | Spatial localization | Semi-quantitative, low resolution |

| 5caC-DIP-Seq | Antibody-based enrichment of DNA fragments | ~150-200 bp | Genome-wide mapping | Relatively simple, genome-wide | Low resolution, potential antibody bias |

| Chemical Labeling-Seq | Selective chemical tagging of 5caC | Single-base | Genome-wide mapping | High efficiency, single-base resolution | Requires specific chemical synthesis |

| TAPS/EM-Seq | Enzymatic/chemical conversion | Single-base | Genome-wide mapping | Bisulfite-free, preserves DNA integrity | Indirect detection, complex workflow |

Deeper Computational Modeling of Complex Biological Interactions

Computational modeling provides a powerful lens through which to investigate the complex biological interactions of 5caC at an atomic level. These in silico approaches can generate hypotheses and interpret experimental data, offering insights that are difficult to obtain through laboratory methods alone.

A key area of focus is the interaction between 5caC and the enzymes that process it, particularly TDG. Combined quantum mechanics/molecular mechanics (QM/MM) simulations are being employed to dissect the reaction mechanism of N-glycosidic bond cleavage. epigenie.com These models can calculate the energy barriers for different reaction pathways, revealing, for instance, that the excision of 5caC by TDG likely follows a concerted SN2 mechanism and that protonation of the 5caC base is critical for lowering the reaction barrier. epigenie.com

Beyond enzyme-substrate interactions, computational studies are exploring the impact of 5caC on the fundamental properties of DNA itself. Molecular dynamics simulations and density functional theory calculations can assess how the presence of a carboxyl group at the C5 position affects:

DNA Structure and Flexibility: While a single 5caC modification may have a minor structural effect, the collective impact of multiple modifications could alter DNA conformation. researchgate.netwikipedia.org

Hydrogen Bonding and Stacking Energies: The electron-withdrawing nature of the carboxyl group can change the energetics of base pairing and stacking, potentially influencing protein recognition. wikipedia.org

Photochemical Properties: High-level computational approaches are used to study the photostability and photochemical reactivity of 5caC, which is crucial for understanding its potential role in DNA damage and repair processes upon UV exposure. acs.org

Future computational efforts should focus on multi-scale modeling that integrates atomic-level details with larger-scale chromatin dynamics. This could help predict how 5caC influences nucleosome positioning and long-range genomic interactions, bridging the gap between molecular structure and epigenetic function.

Exploration of Synthetic Analogs for Biochemical Research Probes

The chemical synthesis of 5caC and its analogs is fundamental to advancing research in this area. These synthetic molecules serve as indispensable tools and biochemical probes for a variety of applications, from elucidating enzyme mechanisms to developing new detection technologies.

Synthetic oligonucleotides containing 5caC at specific positions are essential for:

Biochemical Assays: They are used as substrates to study the kinetics and mechanisms of enzymes like TDG and potential decarboxylases. chinesechemsoc.org

Structural Studies: They are required for co-crystallization with proteins like Pol II and TDG to solve high-resolution structures of their interactions. nih.gov

Method Development: They serve as standards and controls for the development and validation of new 5caC detection and sequencing methods. chinesechemsoc.org

The exploration of synthetic analogs, where parts of the 5caC molecule are modified, offers a powerful strategy to probe biological processes. For example:

Modified Sugars: Introducing modifications like a 2'-fluoro group on the deoxyribose can help stabilize the molecule or trap enzyme-substrate complexes for structural analysis.

Carboxamide Derivatives: Synthesizing derivatives with modified carboxyl groups (e.g., 5-(N-substituted-carboxamide)-2'-deoxycytidine) can be used to explore the structural requirements for protein recognition and to develop inhibitors for enzymes that process 5caC. researchgate.net

Chemical Probes: Designing analogs that incorporate reactive groups or affinity tags can facilitate the identification of 5caC-binding proteins and the development of novel labeling strategies. acs.orgnih.gov For instance, a probe consisting of an aldehyde-targeting group and a DNA intercalator was designed to target the related 5-formylcytosine (B1664653), demonstrating the potential of this approach for developing functional ligands for modified bases. nih.gov

Future research in this area will involve the design and synthesis of more sophisticated 5caC analogs, including those with fluorescent tags for live-cell imaging or photo-crosslinking groups to capture interacting proteins in situ. These chemical biology tools will be instrumental in dissecting the complex roles of 5caC in the cell.

常见问题

Q. What methodologies are recommended for detecting and quantifying 5-Carboxyl-2'-deoxycytidine in genomic DNA?

To detect and quantify this compound, researchers often employ capillary electrophoresis with laser-induced fluorescence (CE-LIF) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . CE-LIF provides high sensitivity for distinguishing modified nucleosides in DNA hydrolysates, while LC-MS/MS enables precise quantification at low concentrations. For example, protocols optimized for 5-hydroxymethyl-2’-deoxycytidine (a structurally similar modification) can be adapted by adjusting separation gradients and using carboxyl-specific fluorescent tags . Calibration curves should be validated using synthetic standards, and interference from unmodified nucleosides must be minimized through enzymatic purification steps .

Q. What are the critical challenges in synthesizing this compound?

Synthesis challenges include:

- Protection of reactive groups : The carboxyl moiety requires selective protection (e.g., using tert-butyl esters) to prevent side reactions during glycosidic bond formation.

- Glycosylation efficiency : Low yields may arise from steric hindrance; optimized catalysts (e.g., TMSOTf) and anhydrous conditions are critical .

- Deprotection strategies : Acidic conditions must be carefully controlled to avoid degradation of the carboxyl group.

A comparative table of synthesis approaches:

| Method | Yield (%) | Purity (%) | Key Challenge | Reference |

|---|---|---|---|---|

| Phosphoramidite chemistry | 45 | 92 | Deprotection side reactions | |

| Enzymatic incorporation | 30 | 85 | Substrate specificity |

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –80°C in anhydrous dimethyl sulfoxide (DMSO) or Tris-EDTA buffer (pH 7.0) to prevent hydrolysis.

- Light sensitivity : Protect from UV exposure using amber vials.

- Validation : Regular HPLC analysis is recommended to monitor degradation, especially of the carboxyl group under basic conditions .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in epigenetic regulation?

Advanced approaches include:

- Genome-wide mapping : Use anti-carboxylcytosine antibodies for immunoprecipitation (e.g., hMeDIP-seq), validated via spike-in controls to account for antibody cross-reactivity .

- Enzymatic assays : Test Ten-Eleven Translocation (TET) enzyme activity using carboxylated substrates in vitro, coupled with LC-MS to track oxidation products .

- Cellular models : CRISPR-Cas9-edited cell lines with site-specific carboxylation can elucidate functional impacts on gene expression .

Q. What strategies resolve contradictions in reported data on this compound abundance across studies?

Discrepancies often arise from:

- Sample preparation : Variations in DNA extraction protocols (e.g., phenol-chloroform vs. column-based methods) may selectively lose modified nucleosides. Standardize protocols using spike-in recovery controls .

- Analytical sensitivity : Cross-validate results with orthogonal methods (e.g., CE-LIF vs. LC-MS/MS) to address detection limits or matrix effects .

- Biological variability : Use large cohort sizes and meta-analysis to distinguish technical noise from true biological variation .

Q. How can this compound-DNA interactions with proteins be characterized?

- Surface plasmon resonance (SPR) : Immobilize carboxylated DNA probes to measure binding kinetics with transcription factors (e.g., p53 or NF-κB).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity changes induced by carboxylation .

- Crystallography : Co-crystallize carboxylated DNA with proteins to resolve structural impacts on binding pockets .

Methodological Guidelines

Q. What experimental designs are optimal for studying this compound in disease models?

- Longitudinal studies : Track carboxylation levels in patient-derived xenografts (PDXs) pre- and post-treatment with demethylating agents.

- Multi-omics integration : Combine epigenomic data (e.g., bisulfite sequencing) with transcriptomic profiling to identify regulatory networks .

- Negative controls : Include unmodified cytosine and 5-methyl-2’-deoxycytidine analogs to isolate carboxyl-specific effects .

Q. How can researchers address the low natural abundance of this compound in analytical workflows?

- Pre-concentration : Use centrifugal filters (3 kDa cutoff) to concentrate DNA hydrolysates.

- Chemical derivatization : Enhance MS sensitivity by tagging the carboxyl group with dansyl chloride or other fluorophores .

- Single-molecule sequencing : Nanopore-based platforms (e.g., Oxford Nanopore) can directly detect modifications without amplification bias .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。